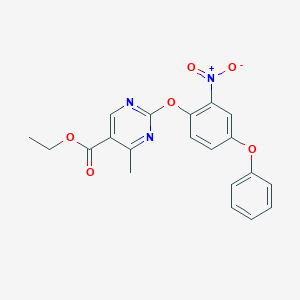![molecular formula C21H18N4O5 B7433387 Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B7433387.png)
Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate is a chemical compound that has been widely studied in scientific research. This compound is of interest due to its potential applications in the field of medicinal chemistry, particularly as an inhibitor of certain enzymes. In
Mécanisme D'action
The mechanism of action of Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate involves the inhibition of JNK and p38 MAPK enzymes. This compound binds to the ATP-binding site of these enzymes, preventing their activation and subsequent downstream signaling pathways. This inhibition ultimately leads to the suppression of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate in lab experiments is its potency as an inhibitor of JNK and p38 MAPK enzymes. This compound has been shown to be more potent than other inhibitors currently available, making it a valuable tool for studying the role of these enzymes in disease. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic in high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate. One direction is the development of more potent and selective inhibitors of JNK and p38 MAPK enzymes. Another direction is the investigation of the potential therapeutic applications of this compound in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Additionally, the use of this compound as a tool for studying the role of JNK and p38 MAPK enzymes in disease may lead to the development of new therapeutic targets and treatment strategies.
Méthodes De Synthèse
The synthesis of Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 5-nitroanthranilic acid with thionyl chloride to form 5-nitroanthranilic acid chloride. This intermediate compound is then reacted with 2-amino-5-anilinopyridine to form this compound.
Applications De Recherche Scientifique
Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate has been studied extensively for its potential applications in the field of medicinal chemistry. Specifically, this compound has been shown to be a potent inhibitor of certain enzymes, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). These enzymes play a role in the regulation of cell growth, differentiation, and apoptosis, and their inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Propriétés
IUPAC Name |
ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-2-30-21(27)15-10-14(11-18(12-15)25(28)29)20(26)24-19-9-8-17(13-22-19)23-16-6-4-3-5-7-16/h3-13,23H,2H2,1H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOJPUKTPCTZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)NC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![Ethyl 4-tert-butyl-6-[(5-phenoxypyridin-2-yl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433322.png)

![ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7433331.png)
![1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-2,3-dihydroindole-6-sulfonamide](/img/structure/B7433338.png)

![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(6-piperidin-1-ylpyridin-3-yl)acetamide](/img/structure/B7433349.png)
![4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433356.png)

![ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7433363.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]-4-methyl-5-nitrobenzenesulfonamide](/img/structure/B7433371.png)
![Ethyl 2-[4-[[3-(4-nitrophenoxy)phenyl]carbamoyl]piperazin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B7433392.png)
![N-[2-cyclopropyl-2-[(5-fluoropyrazin-2-yl)amino]ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B7433395.png)
![[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B7433418.png)